molecular formula C23H22N6O6 B2447656 ethyl 2-(2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate CAS No. 887223-47-4

ethyl 2-(2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate

Cat. No. B2447656
CAS RN: 887223-47-4
M. Wt: 478.465
InChI Key: JLEAWHSJIYCKSI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a triazolopyrimidine core, which is a structure found in many biologically active compounds . The compound also has a dimethoxyphenyl group, which is a common motif in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazolopyrimidine core would likely contribute to the rigidity of the molecule, while the acetamido and benzoate groups could potentially participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 2-(2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate is a compound involved in the synthesis of heterocyclic derivatives, which are significant in various chemical and pharmaceutical applications. The research on related compounds demonstrates the methodologies for constructing complex molecular structures such as pyrimidinones, triazolopyrimidines, and pyrazolopyrimidines, which are crucial in the development of novel pharmaceuticals and materials.

One notable method described the synthesis of 2, 3-(ring fused)-5-(5-tetrazolyl)-4H-pyrimidin-4-one derivatives from related compounds, showcasing the potential for creating bioactive heterocycles with potential therapeutic applications (Kanno et al., 1991). Furthermore, the synthesis of novel ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate derivatives has been explored, highlighting the versatility of such compounds in generating diverse chemical entities (Farghaly & Gomha, 2011).

Biological Activity and Applications

The research also extends into the biological realm, where derivatives of similar compounds have been assessed for their insecticidal properties against agricultural pests like the cotton leafworm, Spodoptera littoralis. This indicates a potential application in developing new, more effective insecticides to protect crops and enhance agricultural productivity (Fadda et al., 2017).

Another significant application is found in the field of medicinal chemistry, where such compounds are evaluated for their potential as anticancer agents. The synthesis and structural analysis of ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate, along with its docking studies with the c-MET protein, suggest its utility in cancer treatment, underscoring the importance of these compounds in developing new therapeutic agents (Sert et al., 2020).

Future Directions

The triazolopyrimidine core of this compound is a structure of interest in medicinal chemistry . Future research could potentially explore the biological activity of this compound and its derivatives.

Mechanism of Action

Target of Action

Similar compounds with a [1,2,4]triazolo[4,5-d]pyrimidine core have been reported to intercalate with dna , suggesting that this compound may also interact with DNA as its primary target.

Mode of Action

The compound likely interacts with its target, DNA, through a process known as intercalation. Intercalation involves the insertion of molecules between the planar bases of DNA, disrupting the DNA structure and interfering with processes such as replication and transcription .

Biochemical Pathways

Dna intercalators generally disrupt dna replication and transcription, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

Similar compounds have been shown to have good dna-binding affinities , which could suggest a high degree of cellular uptake and distribution.

Result of Action

The result of the compound’s action would likely be the disruption of normal cellular processes, such as DNA replication and transcription, leading to cell cycle arrest and apoptosis . This could potentially make the compound useful in applications such as cancer treatment, where the goal is to selectively kill rapidly dividing cells.

properties

IUPAC Name

ethyl 2-[[2-[3-(3,4-dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O6/c1-4-35-23(32)15-7-5-6-8-16(15)25-19(30)12-28-13-24-21-20(22(28)31)26-27-29(21)14-9-10-17(33-2)18(11-14)34-3/h5-11,13H,4,12H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEAWHSJIYCKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate

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